molecular formula C15H20N2S5 B14021496 Bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate CAS No. 5439-72-5

Bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate

Cat. No.: B14021496
CAS No.: 5439-72-5
M. Wt: 388.7 g/mol
InChI Key: CKBSANZKTGJNER-UHFFFAOYSA-N
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Description

Bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate is a chemical compound known for its unique structure and properties. It belongs to the class of thiazine derivatives, which are heterocyclic compounds containing both nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate typically involves the reaction of 4,6,6-trimethyl-6H-1,3-thiazine-2-thiol with carbon disulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbonotrithioate group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazine ring .

Scientific Research Applications

Bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, making it a potential therapeutic agent for diseases related to oxidative damage .

Properties

CAS No.

5439-72-5

Molecular Formula

C15H20N2S5

Molecular Weight

388.7 g/mol

IUPAC Name

bis[(4,6,6-trimethyl-1,3-thiazin-2-yl)sulfanyl]methanethione

InChI

InChI=1S/C15H20N2S5/c1-9-7-14(3,4)21-11(16-9)19-13(18)20-12-17-10(2)8-15(5,6)22-12/h7-8H,1-6H3

InChI Key

CKBSANZKTGJNER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(SC(=N1)SC(=S)SC2=NC(=CC(S2)(C)C)C)(C)C

Origin of Product

United States

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